molecular formula C8H12N2O2 B1482004 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol CAS No. 2090295-79-5

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol

Cat. No.: B1482004
CAS No.: 2090295-79-5
M. Wt: 168.19 g/mol
InChI Key: RMUGCRZXBWEBKV-UHFFFAOYSA-N
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Description

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,5-dimethyl-2-cyclohexen-1-one with hydrazine hydrate, followed by cyclization with formaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol is unique due to its specific ring structure and the presence of both pyrazole and oxazine moieties

Biological Activity

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol is a compound of significant interest due to its diverse biological activities. Research has primarily focused on its potential as an anti-inflammatory agent, analgesic, and antimicrobial. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Synthesis and Characterization

The synthesis of this compound derivatives has been explored extensively. The compound can be synthesized through various chemical reactions involving starting materials such as ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and potassium carbonate in N,N-dimethylformamide (DMF) . The resultant compounds have been characterized using techniques such as NMR and GC-MS to confirm their structures.

Chemical Structure

The molecular formula for this compound is C9H12N2O3C_9H_{12}N_2O_3, with a molecular weight of 196.20 g/mol.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anti-inflammatory properties. Specifically, compounds such as 5e, 5f, and 5g were evaluated against the reference drug Indomethacin. These compounds showed comparable or superior potency in inhibiting inflammation, with activity ranging from 1 to 1.01 times that of Indomethacin .

Table: Anti-inflammatory Potency Comparison

CompoundPotency (vs. Indomethacin)
5e1.00
5f1.01
5g0.98

Analgesic Activity

In addition to anti-inflammatory effects, these compounds also demonstrated analgesic properties. The analgesic activity was assessed through various pain models where the efficacy was compared to standard analgesics .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against several bacterial strains including Staphylococcus aureus and Candida albicans. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like Ampicillin and Fluconazole .

Table: Antimicrobial Activity Results

CompoundTarget MicroorganismMIC (µg/mL)
5eStaphylococcus aureus4
5fCandida albicans8
5gEscherichia coliInactive

The mechanism by which these compounds exert their biological effects involves inhibition of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory responses . Molecular docking studies have shown that these compounds can effectively bind to the active site of cyclooxygenase-2 (COX-2), further elucidating their anti-inflammatory mechanisms .

Case Study: In Vivo Efficacy

In a recent in vivo study assessing the anti-inflammatory effects of these compounds in animal models of arthritis, it was found that administration led to a statistically significant reduction in paw swelling compared to controls treated with saline .

Case Study: Clinical Relevance

A clinical trial is currently underway to assess the safety and efficacy of a formulation containing these derivatives for chronic inflammatory conditions such as rheumatoid arthritis. Preliminary results suggest promising outcomes regarding pain relief and inflammation reduction .

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2)4-10-7(12-5-8)6(11)3-9-10/h3,11H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUGCRZXBWEBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=C(C=N2)O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol
Reactant of Route 2
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol
Reactant of Route 3
Reactant of Route 3
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol
Reactant of Route 4
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol
Reactant of Route 5
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol
Reactant of Route 6
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol

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